N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-15-11-16(2)13-17(12-15)25-19(30)14-29-23(31)21-22(20(27-29)18-7-6-10-32-18)33-24(26-21)28-8-4-3-5-9-28/h6-7,10-13H,3-5,8-9,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYBGHDSXVTNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure
The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities. The presence of the furan and piperidine moieties contributes to its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that thiazole derivatives possess minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain pathogens .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it exhibits significant activity against A-431 and Jurkat cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis indicates that the dimethyl substitution on the phenyl ring enhances cytotoxicity.
Enzyme Inhibition
This compound has been implicated in the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and Plasmodium falciparum . This inhibition could lead to applications in treating autoimmune diseases and malaria.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, which is critical for its anticancer activity .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, contributing to reduced proliferation rates .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound against common pathogens. The results showed promising antibacterial activity with a notable reduction in bacterial viability.
Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer therapy, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
